1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine
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Overview
Description
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone, such as acetylacetone.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Final Coupling: The final step involves coupling the pyrazole and piperidine rings through a carbonyl linkage, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: It can be used as a probe to study biological pathways involving sulfonyl and pyrazole-containing compounds.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine: can be compared with other pyrazole-containing compounds, such as:
Uniqueness
- Structural Uniqueness : The combination of a pyrazole ring, a piperidine ring, and a sulfonyl group in a single molecule is relatively unique, providing distinct chemical and biological properties .
- Functional Uniqueness : The compound’s ability to undergo various chemical reactions and its potential applications in medicinal chemistry make it a valuable research tool .
Properties
IUPAC Name |
cyclohexyl-[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-13-9-11-20(12-10-13)25(23,24)17-14(2)19-21(15(17)3)18(22)16-7-5-4-6-8-16/h13,16H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKJUMBIWNXHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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